molecular formula C14H8ClN3O3S B447560 N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide CAS No. 330215-59-3

N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide

Cat. No.: B447560
CAS No.: 330215-59-3
M. Wt: 333.7g/mol
InChI Key: GUSCRAIMZQLILL-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide typically involves the reaction of 2-aminobenzothiazole with 4-chloro-2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of N-(1,3-benzothiazol-2-yl)-4-chloro-2-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide
  • N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide
  • N-(1,3-benzothiazol-2-yl)-4-bromobenzamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide is unique due to the presence of both a nitro group and a chlorine atom on the benzamide ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3S/c15-8-5-6-9(11(7-8)18(20)21)13(19)17-14-16-10-3-1-2-4-12(10)22-14/h1-7H,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSCRAIMZQLILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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